molecular formula C19H17NO4S B557612 Fmoc-D-Thz-OH CAS No. 198545-89-0

Fmoc-D-Thz-OH

Cat. No.: B557612
CAS No.: 198545-89-0
M. Wt: 355,42 g/mole
InChI Key: HUWNZLPLVVGCMO-QGZVFWFLSA-N
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Description

Fmoc-D-Thz-OH: It is widely used in peptide synthesis due to its ability to protect the amino group during coupling reactions. The compound is characterized by its heterocyclic structure, which includes nitrogen, carbon, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Thz-OH can be synthesized using various methods. One common method involves the reaction between Fmoc-L-Cys (Trt)-OH and ethylenediamine in the presence of triethylamine. The resulting product is purified by recrystallization and confirmed using spectroscopic techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of this compound in SPPS helps protect the amino group during the coupling reactions, ensuring the integrity of the peptide chain.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Thz-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: Fmoc-D-Thz-OH is extensively used in peptide synthesis, particularly in SPPS. Its ability to protect the amino group during coupling reactions makes it invaluable for creating complex peptides.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based drugs.

Medicine: The compound is used in the development of peptide-based therapeutics. Its stability and biocompatibility make it suitable for drug development.

Industry: this compound is used in the production of peptide-based materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing.

Mechanism of Action

The mechanism of action of Fmoc-D-Thz-OH involves its ability to protect the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride . The Fmoc group is then removed under mildly basic conditions, such as with piperidine, to unmask the primary amine . This allows for the sequential addition of amino acids in SPPS .

Comparison with Similar Compounds

    Fmoc-L-Thz-OH: Similar to Fmoc-D-Thz-OH but with a different stereochemistry.

    Fmoc-L-Cys (Trt)-OH: Another compound used in peptide synthesis with a different protecting group.

    Fmoc-Lys (Boc)-OH: Used in peptide synthesis with a different protecting group and side chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the thiazolidine ring. This structure provides distinct reactivity and stability, making it particularly useful in peptide synthesis.

Properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZLPLVVGCMO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198545-89-0
Record name (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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